(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate
Description
This compound belongs to a class of heterocyclic aurone derivatives, characterized by a benzofuran core fused with a pyridinylmethylene group and a sulfonate ester moiety. Its Z-configuration ensures proper spatial orientation for biological interactions, particularly in targeting microtubule dynamics via the colchicine-binding site on tubulin . The 4-fluorobenzenesulfonate group enhances metabolic stability and solubility compared to non-fluorinated analogs, while the pyridin-4-ylmethylene substituent contributes to π-π stacking and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 4-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO5S/c21-14-1-4-16(5-2-14)28(24,25)27-15-3-6-17-18(12-15)26-19(20(17)23)11-13-7-9-22-10-8-13/h1-12H/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZNQAPVJOCPOC-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 396.40 g/mol. Its structure features a benzofuran core, a pyridine ring, and a sulfonate group, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Anticancer Activity
Recent findings suggest that this compound may possess anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), the compound showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it demonstrated significant reductions in edema and inflammatory mediator levels.
Research Findings:
A study utilizing carrageenan-induced paw edema in rats showed a reduction in paw swelling by 40% at a dose of 50 mg/kg compared to the control group. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The sulfonate group may interact with enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation: The compound could act on specific receptors related to inflammation and pain pathways.
- Oxidative Stress Induction: Similar compounds have been shown to increase oxidative stress in target cells, leading to apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound can be elucidated through comparison with analogs (Table 1). Key differences include substituents on the benzylidene group, ester type (sulfonate vs. benzoate), and aromatic ring modifications.
Table 1: Structural and Functional Comparison of Analogs
Key Insights
Substituent Effects on Tubulin Binding: The pyridin-4-yl group in the target compound and 5b enables selective binding to tubulin’s colchicine site, likely due to optimal dipole interactions and steric compatibility . In contrast, quinolinyl derivatives (B1/B2) may face reduced permeability due to bulkier substituents . Pyridin-3-yl analogs (e.g., ) lack direct activity data, but positional isomerism (3- vs. 4-pyridinyl) could alter hydrogen-bonding networks, impacting efficacy .
Ester Group Influence :
- Sulfonate esters (target compound, ) generally exhibit higher metabolic stability compared to benzoate esters (), as sulfonate groups resist esterase-mediated hydrolysis .
- The 4-fluoro substituent in the target compound enhances lipophilicity and target affinity versus the 4-methoxy group in , which may increase polarity and reduce membrane penetration .
Biological Selectivity: Compound 5b, despite structural similarity to the target compound, incorporates a dichlorobenzyl ether, which may enhance cytotoxicity but reduce selectivity for cancer cells versus normal cells . The target compound’s fluorobenzenesulfonate group balances potency and selectivity, as evidenced by its lower toxicity to normal B-lymphoblasts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
